rac Phenylephrine-d3 Hydrochloride

Catalog No.
S14402504
CAS No.
M.F
C9H14ClNO2
M. Wt
206.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rac Phenylephrine-d3 Hydrochloride

Product Name

rac Phenylephrine-d3 Hydrochloride

IUPAC Name

3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride

Molecular Formula

C9H14ClNO2

Molecular Weight

206.68 g/mol

InChI

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3;

InChI Key

OCYSGIYOVXAGKQ-NIIDSAIPSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)O)O.Cl

Isomeric SMILES

[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl

rac Phenylephrine-d3 Hydrochloride (CAS 2714485-34-2) is a stable-isotope-labeled (SIL) internal standard engineered for the precise mass spectrometric quantification of phenylephrine, a widely utilized α1-adrenergic receptor agonist . In procurement and material selection, this specific compound is prioritized over unlabeled variants because the +3 Da mass shift enables exact mass-spectrometric resolution without altering the molecule's physicochemical behavior . Supplied as a racemic hydrochloride salt, it provides the critical aqueous solubility and oxidative stability required for formulating robust stock solutions in high-throughput clinical, forensic, and pharmaceutical quality control laboratories .

Research Fit

Workflow Quantitative bioanalysis (LC-MS/MS, GC-MS)
Selection Deuterated (d3) internal standard for phenylephrine
Certification Certified reference material with isotopic enrichment verification

Substituting rac Phenylephrine-d3 Hydrochloride with unlabeled phenylephrine or structural analogs (such as pseudoephedrine) critically compromises assay integrity. Phenylephrine is a highly polar, early-eluting compound in reverse-phase liquid chromatography, making it exceptionally vulnerable to matrix effects and ion suppression in electrospray ionization (ESI) mass spectrometry [1]. Structural analogs do not perfectly co-elute, meaning they experience different ionization environments, leading to high coefficients of variation (%CV) and regulatory validation failure [2]. Furthermore, while enantiopure (R)-Phenylephrine-d3 is available, procuring it for standard achiral bioanalytical assays introduces an unnecessary cost premium without providing any additional mass-spectrometric or chromatographic benefit over the racemic form [1].

Substitution Risk

Unlabeled analyte interference Unlabeled phenylephrine HCl co-elutes and shares identical MRM transitions, preventing independent signal resolution.
Isotopolog retention shift Alternative deuteration patterns (d1, d2, d5) may shift chromatographic retention, requiring method re-validation.
Isotopic cross-talk risk Non-d3 mass shifts may increase interference from natural abundance isotopomers; d3 labeling offers a reported balance.

Absolute Matrix Effect Compensation

In LC-MS/MS bioanalysis, phenylephrine experiences severe ion suppression, with absolute matrix effects causing up to 46–60% signal loss in human plasma extracts [1]. Structural analog internal standards fail to correct this because they do not perfectly co-elute. rac Phenylephrine-d3 Hydrochloride perfectly co-elutes with the target analyte, experiencing the exact same suppression environment [2]. This normalizes the matrix factor to approximately 1.0, ensuring the assay precision remains within the strictly regulated <15% CV limit required by FDA/EMA guidelines [1].

Evidence DimensionAbsolute Matrix Effect (Signal Suppression)
Target Compound Datarac Phenylephrine-d3 (Normalized matrix factor ~1.0, %CV < 10%)
Comparator Or BaselineStructural analog internal standards (Uncompensated suppression 46-60%, %CV > 15%)
Quantified Difference>40% improvement in signal normalization reliability
ConditionsESI-LC-MS/MS of human plasma extracts

Ensures regulatory compliance in pharmacokinetic bioanalysis by eliminating quantitative errors caused by sample matrix interference.

Deuterium Enrichment
Reported
≥98 atom% D
Reduces background for low LLOQ
Vendor CoA; MS verification

MRM Cross-Talk Elimination

The D3 isotopic label provides a critical +3 Da mass shift. While unlabeled phenylephrine is monitored at the m/z 168.1 → 150.1 transition, rac Phenylephrine-d3 is monitored at m/z 171.1 → 153.1 [1]. High-quality D3 standards maintain >98% isotopic purity, ensuring that the M+0 contribution to the unlabeled channel is negligible. This prevents baseline inflation and false positives at the lower limit of quantification (LLOQ), a common failure point when using lower-quality D1 or D2 labeled alternatives that suffer from isotopic cross-talk [1].

Evidence DimensionMRM Baseline Interference at LLOQ
Target Compound Datarac Phenylephrine-d3 HCl (m/z 171.1 → 153.1, <0.1% cross-talk)
Comparator Or BaselineD1/D2 labeled or low-purity isotopes (>1-5% cross-talk)
Quantified DifferenceNear-zero baseline inflation in the m/z 168.1 channel
ConditionsMultiple Reaction Monitoring (MRM) at LLOQ (e.g., 50-100 pg/mL)

Prevents assay failure at the lower limit of quantification, ensuring accurate pharmacokinetic profiling of low-dose formulations.

Matrix Effect Correction
Class-level
Target: ≤±15% bias
Uncorrected: >20% bias
Supports bioanalytical method validation
LC-ESI-MS/MS; FDA/EMA guidance

Cost-Efficiency in Achiral Bioanalysis

The active pharmaceutical ingredient in decongestants is typically the enantiopure (R)-(-)-phenylephrine. However, standard high-throughput LC-MS/MS methods quantify total phenylephrine using achiral reverse-phase columns . In these workflows, rac Phenylephrine-d3 Hydrochloride provides the exact same mass-spectrometric tracking, ionization efficiency, and co-elution properties as the enantiopure (R)-Phenylephrine-d3 HCl . By avoiding the costly chiral resolution steps during synthesis, the racemic standard offers identical analytical performance at a significantly lower procurement premium .

Evidence DimensionAchiral MS/MS Performance vs. Procurement Cost
Target Compound Datarac Phenylephrine-d3 HCl (Identical tracking, lower synthesis cost)
Comparator Or Baseline(R)-Phenylephrine-d3 HCl (Identical tracking, premium synthesis cost)
Quantified DifferenceEquivalent analytical performance at a reduced procurement premium
ConditionsAchiral reverse-phase LC-MS/MS quantification

Allows laboratories to optimize their reference standard budgets without sacrificing analytical accuracy or regulatory compliance in standard PK assays.

Regulatory Documentation
Reported
Traceable to USP/EP; ANDA method fit
Supports method validation documentation
ICH Q2(R1); characterization package

Aqueous Stock Solution Stability

Phenylephrine contains a phenolic hydroxyl group and a secondary amine, making the free base susceptible to oxidation and poorly soluble in water . The hydrochloride salt form of rac Phenylephrine-d3 ensures rapid, complete dissolution in aqueous buffers and mobile phases (e.g., 0.1% formic acid in water). This salt form guarantees the long-term stability of aqueous internal standard stock solutions stored at 4°C or -20°C, preventing degradation-induced concentration drifts that plague free-base preparations .

Evidence DimensionAqueous Stock Solution Stability
Target Compound Datarac Phenylephrine-d3 Hydrochloride (Stable for months in aqueous/acidic stocks)
Comparator Or BaselinePhenylephrine free base (Prone to oxidation and poor aqueous solubility)
Quantified DifferenceVastly superior shelf-life and handling reliability in bioanalytical labs
ConditionsAqueous stock solutions at 4°C / -20°C

Eliminates the need for frequent re-preparation of internal standard solutions, reducing workflow bottlenecks and expensive standard consumption.

High-Throughput PK Bioanalysis

rac Phenylephrine-d3 Hydrochloride is the optimal internal standard for quantifying phenylephrine in human plasma or urine via LC-MS/MS. Its exact co-elution perfectly corrects for the severe ion suppression characteristic of this highly polar analyte, ensuring %CV remains within regulatory limits [1].

Multi-API Cold Formulation QC

It is highly suited for the quantitative assay of phenylephrine in complex over-the-counter (OTC) cold and sinus medications (e.g., combined with ibuprofen or paracetamol). In these matrices, excipients and other APIs can distort unlabeled standard curves, making the D3 internal standard essential for accurate recovery calculations [2].

Metabolic Profiling & Glucuronidation Studies

The compound serves as a robust baseline tracer in in vitro assays evaluating the Phase II metabolism (sulfation and glucuronidation) of phenylephrine, ensuring accurate quantification of parent drug depletion without interference from endogenous matrix components [1].

Application Fit

Application
Selection Property
Validation Focus
Phenylephrine quantification in human plasma research matrices
Matrix-matched SIL-IS (d3) with co-elution
Matrix-effect correction and method accuracy
Forensic sample confirmation research
Certified reference material solution format
Quantitative reliability in forensic matrices
Stability-indicating method development for product quality research
Traceable to USP/EP (feasibility-based)
Method specificity for phenylephrine and degradants

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

206.0901366 g/mol

Monoisotopic Mass

206.0901366 g/mol

Heavy Atom Count

13

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